molecular formula C6H5BrFNO2S B1409061 3-Bromo-5-fluorobenzenesulfonamide CAS No. 1843194-48-8

3-Bromo-5-fluorobenzenesulfonamide

Cat. No.: B1409061
CAS No.: 1843194-48-8
M. Wt: 254.08 g/mol
InChI Key: QWTUMPLHIHZLAE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzenesulfonamide is a halogenated aromatic sulfonamide derivative characterized by a benzene ring substituted with bromine (Br) at position 3, fluorine (F) at position 5, and a sulfonamide (-SO₂NH₂) functional group. For example, (3-Bromo-5-fluorophenyl)methanesulfonyl chloride (CAS: 1513554-71-6) has a molecular weight of 287.53 g/mol , suggesting that the target compound’s molecular weight would be slightly lower due to the absence of the methanesulfonyl chloride moiety. The sulfonamide group likely enhances hydrogen-bonding capacity compared to simpler halogenated benzenes, influencing solubility and reactivity in biological or synthetic applications.

Properties

IUPAC Name

3-bromo-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTUMPLHIHZLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-fluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the bromination and fluorination of benzenesulfonamide derivatives. The synthesis typically starts with the sulfonation of benzene to form benzenesulfonamide, followed by selective bromination and fluorination reactions. The reaction conditions often involve the use of bromine and fluorine sources, such as bromine and fluorine gas or their respective reagents, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-fluorobenzenesulfonamide may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. For example, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The compound’s sulfonamide group plays a crucial role in its binding to the target enzyme, disrupting its normal function .

Comparison with Similar Compounds

Key Observations:

Heterocyclic vs. Benzene Systems : Thiophene-based sulfonamides (e.g., 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide) exhibit distinct electronic properties compared to benzene derivatives due to aromatic heterocycles, affecting reactivity and binding affinity .

Physicochemical Properties

  • Melting Point: While direct data is unavailable, sulfonamide derivatives generally exhibit higher melting points than non-polar halogenated benzenes due to intermolecular hydrogen bonding. For example, 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide has a complex structure but lacks reported melting points .
  • Solubility : The sulfonamide group likely improves aqueous solubility compared to halogenated benzenes (e.g., 1-Bromo-3-chloro-5-fluorobenzene, which is highly lipophilic) .
  • Reactivity : The electron-withdrawing effects of Br and F substituents may activate the benzene ring for electrophilic substitution, while the sulfonamide group can participate in nucleophilic reactions.

Biological Activity

3-Bromo-5-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-5-fluorobenzenesulfonamide features a sulfonamide functional group attached to a benzene ring that is substituted with bromine and fluorine atoms. The presence of these halogens enhances the compound's chemical reactivity and biological activity, making it a candidate for further pharmacological exploration.

The biological activity of 3-Bromo-5-fluorobenzenesulfonamide primarily involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as dihydropteroate synthase, which plays a crucial role in folate synthesis in bacteria. This inhibition disrupts essential biochemical pathways, leading to antibacterial effects. Additionally, the compound's unique structure may enhance its binding affinity to various receptors and enzymes involved in cancer progression.

Antibacterial Activity

Research indicates that sulfonamides, including 3-Bromo-5-fluorobenzenesulfonamide, exhibit significant antibacterial properties. These compounds are effective against a variety of bacterial strains by targeting folate synthesis pathways.

Anticancer Activity

The potential anticancer effects of 3-Bromo-5-fluorobenzenesulfonamide have been studied in various cell lines. Preliminary findings suggest that it may inhibit tumor growth by affecting key regulatory proteins involved in cell cycle progression and apoptosis. For instance, studies have shown that compounds with similar structures can effectively inhibit BRD4, a protein implicated in several cancers .

Research Findings and Case Studies

Several studies have investigated the biological activity of 3-Bromo-5-fluorobenzenesulfonamide:

  • Antibacterial Studies : In vitro tests demonstrated that this compound exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, confirming its efficacy compared to traditional antibiotics.
  • Anticancer Studies : In cellular assays using cancer cell lines such as MV4-11 and others, 3-Bromo-5-fluorobenzenesulfonamide showed promising results with IC50 values indicating effective inhibition of cell proliferation. These studies highlighted the compound's ability to induce apoptosis and arrest the cell cycle at specific phases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
3-Bromo-5-fluorobenzenesulfonamide Contains both bromine and fluorine substitutionsAntibacterial, anticancer
N-(3-fluorophenyl)benzenesulfonamide Only fluorine substitutionAntibacterial
3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide Lacks fluorine on the sulfonamide groupReduced biological activity

The comparative analysis indicates that the dual substitution pattern in 3-Bromo-5-fluorobenzenesulfonamide enhances its reactivity and biological efficacy compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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